molecular formula C8H15N3S B13535880 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine

Cat. No.: B13535880
M. Wt: 185.29 g/mol
InChI Key: YYHROJSSVQEEJP-UHFFFAOYSA-N
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Description

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine (CAS 1247614-91-0) is a chemical compound with the molecular formula C8H15N3S and a molecular weight of 185.29 g/mol . This amine-functionalized pyrazole derivative serves as a valuable building block in medicinal chemistry and drug discovery research. The compound features a pyrazole core, a prominent heterocycle in pharmaceuticals, substituted with an amine group at the 4-position and a 2-(isopropylthio)ethyl chain at the 1-position . This unique structure makes it a versatile intermediate for the synthesis of more complex molecules. Pyrazole-based scaffolds are of significant research interest due to their wide range of biological activities. Compounds featuring sulfanyl chains like the isopropylthioethyl group in this reagent are explored in the design of enzyme inhibitors . For instance, related pyrazolopyrimidine sulfamates have been investigated as potent and selective inhibitors of biological targets such as ATG7, an enzyme key to the autophagy pathway in cells . Researchers can utilize this amine as a precursor to develop novel chemical probes or potential therapeutic agents targeting similar enzymatic processes. Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet for detailed handling information. The compound has associated hazard statements H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . It is recommended to store it in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H15N3S

Molecular Weight

185.29 g/mol

IUPAC Name

1-(2-propan-2-ylsulfanylethyl)pyrazol-4-amine

InChI

InChI=1S/C8H15N3S/c1-7(2)12-4-3-11-6-8(9)5-10-11/h5-7H,3-4,9H2,1-2H3

InChI Key

YYHROJSSVQEEJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCN1C=C(C=N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Isopropylthioethyl Group: The isopropylthioethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of an alkyl halide with a thiolate anion can yield the desired thioether.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Condensation Reactions

The amine group at the 4-position of the pyrazole ring enables condensation with carbonyl-containing compounds to form imines or related derivatives. This reactivity is characteristic of primary amines interacting with ketones or aldehydes. For example, the compound may undergo condensation with carbonyl reagents under acidic or basic conditions, forming Schiff bases or similar structures.

Reaction TypeMechanismExample Reagents
Iminium FormationAmine nucleophilic attack on carbonylAldehydes, ketones

Nucleophilic Substitution

The sulfur atom in the isopropylthio group can act as a leaving group under specific conditions. This allows substitution reactions where the sulfur is replaced by another nucleophile. The reactivity is influenced by the electron-donating effect of the isopropyl group, which stabilizes the transition state.

Reaction TypeConditionsNucleophile Examples
Thiolate SubstitutionAlkaline or acidic conditionsHydroxide, amines

Oxidation Reactions

The isopropylthio group is susceptible to oxidation, yielding corresponding sulfoxides or sulfones. This reaction is often facilitated by oxidizing agents like hydrogen peroxide or peracetic acid. The oxidation state of sulfur directly impacts the compound’s biological activity and reactivity in subsequent reactions.

Oxidation ProductReagentConditions
SulfoxideH₂O₂, RCO₃HRoom temperature
Sulfone(RCO)₃H, Na₂CO₃Heated conditions

Cross-Coupling Reactions

While not directly demonstrated for this compound, pyrazole derivatives are known to participate in cross-coupling reactions (e.g., Suzuki or Heck couplings) when functionalized with arylboronic acids or halides. The pyrazole ring’s electron-withdrawing nature may enhance reactivity in such systems .

Reactivity with Carbonyl Compounds

The amine group reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines or amidines. This reactivity is exploited in medicinal chemistry for designing bioactive molecules. For instance, the compound may condense with β-diketones or trifluoromethyl-β-diketones to form fused heterocyclic systems .

Electrophilic Aromatic Substitution

The pyrazole ring’s aromaticity and nitrogen atoms may direct electrophilic substitution reactions. Substituents like the isopropylthioethyl group influence regioselectivity, potentially favoring attack at the 3- or 5-positions of the pyrazole ring.

Scientific Research Applications

1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Isopropylthio)ethyl)-1h-pyrazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isopropylthioethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent-Based Classification

Pyrazole derivatives with modifications at the 1-position ethyl chain and 4-position amine can be categorized based on substituent type:

Sulfur-Containing Substituents
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine -(CH₂)₂-S-iPr C₉H₁₇N₃S 199.32 Theoretical calculation; expected higher lipophilicity due to thioether group.
1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine -(CH₂)₂-S-Ph C₁₁H₁₃N₃S 219.31 Higher molecular weight; aromatic thioether may enhance π-π stacking interactions.
1-(Thiophen-2-ylmethyl)-1H-pyrazol-4-amine -CH₂-thiophene C₈H₉N₃S 179.24 Heterocyclic sulfur; potential for improved metabolic stability vs. aliphatic thioethers.

Key Observations :

  • Thioether groups increase molecular weight and lipophilicity compared to non-sulfur analogs.
  • Aromatic thioethers (e.g., phenylthio) may enhance binding to aromatic receptor pockets, while aliphatic thioethers (e.g., isopropylthio) could improve membrane permeability.
Amino-Substituted Analogs
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-amine -(CH₂)₂-NMe₂ C₇H₁₄N₄ 154.21 Basic amine; storage at 2–8°C under inert atmosphere due to potential reactivity .
1-(2-(Diethylamino)ethyl)-1H-pyrazol-4-amine -(CH₂)₂-NEt₂ C₉H₁₈N₄ 182.27 Higher steric bulk vs. dimethylamino analog; purity >97% .
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-4-amine -(CH₂)₂-piperazine C₁₀H₁₉N₅ 209.29 Piperazine moiety may enhance solubility and pharmacokinetics.

Key Observations :

  • Steric bulk (e.g., diethylamino vs. dimethylamino) affects binding affinity and metabolic stability.
Halogenated and Fluorinated Analogs
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Data
1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine -CH₂CF₃ C₅H₆F₃N₃ 165.12 Fluorination increases electronegativity and metabolic stability; purity 95% .
1-(2-Methoxyethyl)-1H-pyrazol-4-amine -(CH₂)₂-OMe C₆H₁₁N₃O 141.17 Ether group enhances solubility; used as a medical intermediate .

Key Observations :

  • Fluorinated groups (e.g., trifluoroethyl) improve resistance to oxidative metabolism.
  • Ether-linked substituents (e.g., methoxy) balance lipophilicity and solubility.

Biological Activity

1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole class, which has garnered interest due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, analgesic, and anticancer agents. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound involves the reaction of isopropylthioethyl derivatives with pyrazole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound. The presence of the isopropylthio group is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

  • Antiproliferative Effects : Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of CDK2, a crucial regulator of cell cycle progression, leading to apoptosis in cancer cells .
  • Anti-inflammatory Properties : Pyrazole derivatives are often evaluated for their anti-inflammatory effects. Compounds with similar structures have exhibited promising results in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
  • Antimicrobial Activity : Some pyrazole derivatives have shown antibacterial properties against gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest at specific phases (S and G2/M), leading to reduced cell proliferation and increased apoptosis through pathways involving retinoblastoma protein phosphorylation .
  • Apoptosis Induction : The activation of apoptotic pathways has been observed, with compounds inducing cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases, which are critical for programmed cell death .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

  • Cancer Cell Lines : In vitro studies on various cancer cell lines demonstrated that this compound exhibits IC50 values in the low micromolar range, indicating strong antiproliferative activity.
  • Inflammatory Models : In animal models of inflammation, similar compounds showed a significant reduction in inflammatory markers such as prostaglandins and cytokines, suggesting potential use as anti-inflammatory agents.

Data Table: Biological Activity Summary

Activity TypeMechanismReference
AntiproliferativeCDK2 inhibition
Anti-inflammatoryCOX inhibition
AntimicrobialDisruption of cell wall synthesis

Q & A

(Basic) What synthetic routes are commonly employed for 1-(2-(Isopropylthio)ethyl)-1H-pyrazol-4-amine, and what are their key considerations?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or copper-catalyzed cross-coupling reactions. For example, a thioether linkage can be introduced by reacting a pyrazole-4-amine precursor with 2-(isopropylthio)ethyl bromide in the presence of a base like cesium carbonate and a copper catalyst (e.g., CuBr) in polar aprotic solvents (e.g., DMSO or THF) at 35–60°C for 24–48 hours . Key considerations include:

  • Catalyst selection: Copper(I) salts enhance coupling efficiency but may require inert atmospheres to prevent oxidation.
  • Purification: Column chromatography with gradients of ethyl acetate/hexane is often used to isolate the product, though low yields (~17–20%) may necessitate optimization of stoichiometry or reaction time .

(Basic) What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is critical:

  • 1^1H/13^13C NMR: Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for C-3/C-5 protons) and isopropylthioethyl chain (δ 1.2–1.4 ppm for methyl groups; δ 3.0–3.5 ppm for SCH2_2) .
  • HRMS (ESI): Confirm molecular weight (e.g., m/z 214.0982 [M+H]+^+) and isotopic patterns for sulfur-containing derivatives .
  • IR Spectroscopy: Identify N-H stretches (~3298 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}) .

(Basic) What are common impurities or byproducts observed during synthesis, and how are they identified?

Methodological Answer:
Common impurities include:

  • Unreacted starting materials: Detected via TLC or residual peaks in NMR.
  • Oxidation byproducts: Sulfoxide/sulfone derivatives of the thioether group, identifiable through HRMS (e.g., m/z +16 or +32 Da shifts) and IR (S=O stretches at ~1030–1070 cm1^{-1}) .
  • Isomeric forms: Regioisomers may form during pyrazole functionalization; X-ray crystallography (using programs like Mercury) or 2D NMR (e.g., NOESY) can resolve ambiguities .

(Advanced) How can researchers optimize reaction conditions to improve yields of this compound?

Methodological Answer:
Strategies include:

  • Solvent screening: Replace DMSO with DMA or DMF to reduce side reactions .
  • Catalyst loading: Increase CuBr from 5 mol% to 10 mol% to accelerate coupling, but monitor for metal contamination via ICP-MS.
  • Temperature control: Stepwise heating (e.g., 35°C → 60°C) balances reactivity and decomposition .
  • Protecting groups: Use tert-butyl carbamate to protect the amine during thioether formation, then deprotect with TFA .

(Advanced) How can contradictions in spectral data (e.g., NMR shifts or HRMS discrepancies) be resolved for thioether-containing pyrazoles?

Methodological Answer:

  • Dynamic effects: Variable-temperature NMR (e.g., 25–80°C) can reveal conformational exchange broadening SCH2_2 signals .
  • Isotopic labeling: Synthesize 34^{34}S-enriched analogs to confirm sulfur-related HRMS fragments .
  • Computational validation: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and compare them with experimental data to identify misassignments .

(Advanced) What computational methods are suitable for predicting the reactivity or supramolecular packing of this compound?

Methodological Answer:

  • Docking studies: Use AutoDock Vina to model interactions with biological targets (e.g., kinases), focusing on the pyrazole core and thioether side chain.
  • Crystal structure prediction: Tools like Mercury analyze Hirshfeld surfaces to predict hydrogen-bonding motifs (e.g., N-H⋯N interactions) and packing efficiency .
  • Reactivity descriptors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

(Advanced) What strategies enable selective functionalization of the pyrazole amine group without disrupting the thioether moiety?

Methodological Answer:

  • Protecting groups: Employ Boc (tert-butoxycarbonyl) or Fmoc groups to shield the amine during thioether synthesis, followed by deprotection under mild acidic conditions .
  • Chemoselective coupling: Use HATU/DIPEA in DMF to amidate the amine with carboxylic acids, ensuring the thioether remains inert under these conditions .

(Advanced) How can solubility challenges in biological assays be addressed for this hydrophobic compound?

Methodological Answer:

  • Co-solvent systems: Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug design: Introduce phosphate or PEGylated groups on the amine to enhance aqueous solubility, then enzymatically cleave in situ .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins to improve bioavailability .

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